![molecular formula C7H8F2N2O B2555054 2-(2,2-Difluoroethoxy)-3-methylpyrazine CAS No. 2201281-65-2](/img/structure/B2555054.png)
2-(2,2-Difluoroethoxy)-3-methylpyrazine
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Overview
Description
“2-(2,2-Difluoroethoxy)ethanol” is a chemical compound with the molecular formula C4H8F2O2 . It has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 . Another similar compound, “2-(2,2-Difluoroethoxy)ethene”, has the molecular formula C4H6F2O and an average mass of 108.087 Da .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Difluoroethoxy)ethanol” can be analyzed based on its molecular formula C4H8F2O2 . Similarly, “2-(2,2-Difluoroethoxy)ethene” has a molecular formula of C4H6F2O .
Physical And Chemical Properties Analysis
“2-(2,2-Difluoroethoxy)ethanol” has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 . “2-(2,2-Difluoroethoxy)ethene” has a boiling point of 64.5±25.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 .
Scientific Research Applications
Chemical Synthesis and Biological Activity
The difluoromethyl group, similar to the one in 2-(2,2-Difluoroethoxy)-3-methylpyrazine, is extensively used in pharmaceuticals and agrochemicals for its ability to act as a hydrogen-bonding donor, a bioisostere, and a lipophilic regulator. This characteristic enhances the binding selectivity and improves the liposolubility of biologically active compounds. The presence of difluoromethylpyrazole scaffolds in compounds indicates significant biological activities, with applications in creating pesticides that have achieved substantial market success (Zeng, Xu, & Ma, 2020).
Regioselectivity and Acaricide Activity
The use of fluorinated alcohols as solvents, including 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been found to dramatically increase the regioselectivity in pyrazole formation. This enhanced selectivity is critical in the synthesis of fluorinated analogs of Tebufenpyrad with acaricide activity, showcasing the importance of solvent choice in chemical synthesis for agricultural applications (Fustero et al., 2008).
Biomass-derived Synthesis
An efficient and green method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone demonstrates the potential of renewable sources for chemical synthesis. The high yield and use of environmentally friendly solvents highlight the sustainable approach towards producing valuable pyrazine derivatives (Song et al., 2017).
Crystal Structural Analysis
The structural analysis of methyl substituted pyrazines, including those similar to 2-(2,2-Difluoroethoxy)-3-methylpyrazine, provides insights into the nature of C–H···N interactions. These interactions are crucial for understanding the binding behaviors of pyrazines in various chemical and biological contexts, enabling the design of molecules with desired properties (Thalladi, Gehrke, & Boese, 2000).
Magnetic Behavior in Metal Complexes
The synthesis and study of tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) reveal the magnetic properties of fluorine-containing metal complexes. Such research provides foundational knowledge for developing materials with specific magnetic behaviors, useful in various technological applications (Hoedt & Reedijk, 1981).
Safety and Hazards
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-7(11-3-2-10-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHZVZQHUQWRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-3-methylpyrazine |
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